molecular formula C19H21N5OS B3038480 4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide CAS No. 866020-60-2

4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide

Cat. No.: B3038480
CAS No.: 866020-60-2
M. Wt: 367.5 g/mol
InChI Key: JPNPFHNYFAIFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide is a heterocyclic compound with a complex structure that includes a thieno[2,3-d]pyrimidine core, a benzylpiperidine moiety, and a carbohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide typically involves multi-step organic reactionsKey steps may include cyclization reactions, nucleophilic substitutions, and condensation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Industrial production would also need to address safety and environmental concerns associated with the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-d]pyrimidine derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit enzymes involved in nucleotide biosynthesis, thereby affecting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and drug development .

Biological Activity

4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide is a heterocyclic compound characterized by its thieno[2,3-d]pyrimidine core and a benzylpiperidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor of specific enzymes involved in critical metabolic pathways, such as nucleotide biosynthesis, which can influence cell proliferation and survival.

In Vitro Studies

Recent studies have highlighted the compound's potential as an inhibitor for various biological targets. For example:

  • Inhibition of Dihydrofolate Reductase (DHFR): Molecular docking studies suggest that derivatives of thieno[2,3-d]pyrimidine can inhibit Plasmodium falciparum DHFR, a key enzyme in folate metabolism. The inhibitory constants (Ki) for some derivatives were reported to range from 1.3 to 243 nM for wild-type DHFR and 13 to 208 nM for mutant forms in biochemical assays .

Anticancer Activity

The compound has shown promising results in anticancer assays:

  • Cell Line Testing: In vitro tests on various cancer cell lines demonstrated significant antiproliferative effects. For instance, compounds derived from this scaffold exhibited IC50 values ranging from 0.2 to 1.7 µM against human cancer cell lines such as MCF-7 and A549 .

Antimicrobial Properties

Research indicates that derivatives of thieno[2,3-d]pyrimidine may possess antimicrobial properties:

  • Antimicrobial Activity: Preliminary bioassays have suggested that some compounds in this series exhibit strong inhibitory effects against microbial growth, making them candidates for further development as antimicrobial agents .

Table: Comparison of Biological Activities

Compound TypeActivity TypeIC50 / Ki Values
This compoundDHFR InhibitionKi: 1.3–243 nM
Thieno[2,3-d]pyrimidine DerivativesAnticancerIC50: 0.2–1.7 µM
Benzylpiperidine DerivativesAntimicrobialVariable (specific values needed)

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing a series of thieno[2,3-d]pyrimidine derivatives, including the target compound, evaluated their biological activities through various assays. The findings indicated that modifications to the thieno core significantly influenced the potency against DHFR and cancer cell lines.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that specific substitutions on the benzylpiperidine moiety enhanced the inhibitory activity against cancer cell proliferation and improved selectivity for DHFR over other enzymes.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c20-23-18(25)16-11-15-17(21-12-22-19(15)26-16)24-8-6-14(7-9-24)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10,20H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNPFHNYFAIFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C4C=C(SC4=NC=N3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128048
Record name 4-[4-(Phenylmethyl)-1-piperidinyl]thieno[2,3-d]pyrimidine-6-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866020-60-2
Record name 4-[4-(Phenylmethyl)-1-piperidinyl]thieno[2,3-d]pyrimidine-6-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866020-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Phenylmethyl)-1-piperidinyl]thieno[2,3-d]pyrimidine-6-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide
Reactant of Route 2
4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide
Reactant of Route 3
4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide
Reactant of Route 4
4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide
Reactant of Route 5
4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide
Reactant of Route 6
Reactant of Route 6
4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.